

# LC-MS/MS method for quantification of Oxysophocarpine in plasma.

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Compound of Interest		
Compound Name:	Oxysophocarpine	
Cat. No.:	B1203280	Get Quote

An LC-MS/MS method for the sensitive and selective quantification of **Oxysophocarpine** in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications.

### Introduction

Oxysophocarpine is a quinolizidine alkaloid extracted from the traditional Chinese herb Sophora alopecuroides. It has demonstrated a variety of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. To accurately assess its pharmacokinetic profile and support drug development, a robust and reliable analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Oxysophocarpine in plasma.

## **Experimental**Materials and Reagents

- Oxysophocarpine reference standard (≥98% purity)
- Matrine (Internal Standard, IS) (≥98% purity)[1]
- Methanol (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium Acetate
- Chloroform
- Blank plasma

#### Instrumentation

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- A C18 analytical column (e.g., Zorbax Extend-C18, 2.1 mm i.d. x 50 mm, 5 μm) was used for chromatographic separation.[1]

### **Sample Preparation**

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

- 2.3.1. Liquid-Liquid Extraction (LLE) Protocol[2]
- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution (Matrine, 100 ng/mL in methanol).
- Add 50 μL of 0.1 M sodium hydroxide to alkalize the sample.
- Add 800 µL of chloroform.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 10 minutes.
- Carefully transfer the lower organic layer to a clean tube.



- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

#### 2.3.2. Protein Precipitation (PPT) Protocol

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (Matrine, 100 ng/mL in methanol).
- Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
- · Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

#### LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions



Parameter	Value
Column	Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 $\mu$ m) [1]
Mobile Phase	A: Water with 5 mM Ammonium AcetateB:  Methanol[1]
Gradient	Isocratic: 15% B[1]
Flow Rate	0.2 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Run Time	5 minutes

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	4.0 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
Oxysophocarpine	263.2[1]	User to optimize	0.1
Matrine (IS)	249.2[1]	User to optimize	0.1



Note on MRM Transitions: The precursor ions for **Oxysophocarpine** and the internal standard Matrine are well-established.[1] The product ions for Multiple Reaction Monitoring (MRM) should be optimized by the user by performing a product ion scan on a standard solution of each analyte to determine the most abundant and stable fragment ions.

#### **Method Validation**

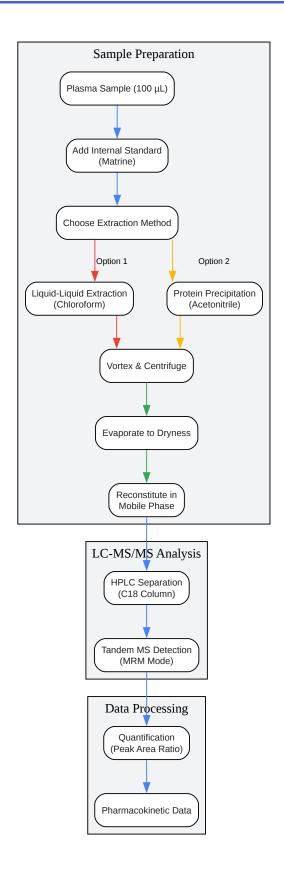
The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Parameters

Parameter	Result	
Linearity Range	10 - 1000 ng/mL[1]	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	10 ng/mL[1]	
Intra-day Precision (%CV)	< 7%[1]	
Inter-day Precision (%CV)	< 7%[1]	
Accuracy (%RE)	-6.4% to 1.5%[1]	
Recovery	> 85%[1]	
Stability	Stable under all tested conditions (freeze-thaw, short-term, long-term, and post-preparative)[1]	

## Experimental Workflow and Signaling Pathway Diagrams





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Caption: Experimental workflow for the LC-MS/MS quantification of **Oxysophocarpine** in plasma.

### Conclusion

The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of **Oxysophocarpine** in plasma. The method has been successfully validated and can be applied to pharmacokinetic studies of **Oxysophocarpine** in various preclinical and clinical settings. The detailed protocols for both LLE and PPT offer flexibility depending on laboratory preferences and sample characteristics.

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#### References

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